An In-depth Technical Guide to the Synthesis and Characterization of rel-(R,S)-Formoterol
An In-depth Technical Guide to the Synthesis and Characterization of rel-(R,S)-Formoterol
Introduction
Formoterol is a potent, long-acting β2-adrenergic agonist (LABA) renowned for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect stems from its ability to relax the smooth muscle in the airways.[1] The Formoterol molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[2] The commercially available drug is typically a racemic mixture of the (R,R) and (S,S) enantiomers.[2][3] This guide focuses on the synthesis and characterization of rel-(R,S)-Formoterol, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into a common and effective synthetic pathway, the rationale behind key experimental choices, and the analytical techniques required to verify the structure, identity, and purity of the final compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the Formoterol molecule is crucial for designing a viable synthetic strategy. The primary disconnection points are the C-N bonds formed during the amine alkylation and the amide bond of the formamide group.
Caption: Retrosynthetic analysis of Formoterol.
This analysis reveals two primary building blocks: an α-bromoketone derived from a protected 4-hydroxy-3-aminopropiophenone core (Intermediate C) and a chiral amine side-chain, N-benzyl-1-(4-methoxyphenyl)-2-propylamine (Intermediate B). The synthesis converges by coupling these two fragments, followed by functional group manipulations to yield the target molecule.
Synthetic Pathway and Experimental Protocols
The following multi-step synthesis represents a robust and commonly employed route for preparing racemic Formoterol. The strategy relies on the use of benzyl groups for protection, which are stable under various reaction conditions but can be efficiently removed in the final step via catalytic hydrogenation.
Caption: Overall synthetic workflow for rel-(R,S)-Formoterol Fumarate.
Step 1: Synthesis of rac-N-Benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine (Intermediate I)
This step involves the formation of the crucial amine side-chain via reductive amination.
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Causality: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds through an imine intermediate, which is then reduced in situ. Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard, clean, and effective method for this reduction. Methanol is an excellent solvent for both reactants and the intermediate imine.
-
Experimental Protocol:
-
To a solution of 4-methoxyphenylacetone (1.0 eq) and N-benzylamine (1.0 eq) in methanol, add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5% w/w).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 45 psi).[4]
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction for the disappearance of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Intermediate I, which can often be used in the next step without further purification.
-
Step 2: Synthesis of the Protected Dibenzylated Ketone Intermediate
Here, the amine side-chain (Intermediate I) is coupled with the α-bromoketone core (Intermediate II).
-
Causality: This is a classic N-alkylation reaction where the nucleophilic secondary amine attacks the electrophilic carbon bearing the bromine atom. A base, such as potassium carbonate (K₂CO₃), is required to neutralize the HBr generated during the reaction, driving it to completion. A polar aprotic solvent like Tetrahydrofuran (THF) or a ketone like Methyl Isobutyl Ketone (MIBK) is suitable for this transformation.[5]
-
Experimental Protocol:
-
Dissolve Intermediate I (1.0 eq) and 4-benzyloxy-3-nitro-α-bromopropiophenone (Intermediate II, 1.0 eq) in a suitable solvent (e.g., MIBK).
-
Add finely ground potassium carbonate (K₂CO₃, >2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC or HPLC).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude protected dibenzylated ketone.
-
Step 3: Reduction of the Ketone
The ketone functional group is selectively reduced to a secondary alcohol, introducing the second chiral center.
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing ketones in the presence of other functional groups like nitro groups and benzyl ethers. It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at a low temperature to control selectivity.
-
Experimental Protocol:
-
Dissolve the crude ketone from Step 2 in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, excess) portion-wise, maintaining the low temperature.
-
Stir the reaction for 1-2 hours at 0-5 °C, monitoring for completion by TLC.
-
Quench the reaction carefully by the slow addition of water or dilute acetic acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate to yield the protected amino alcohol as a mixture of diastereomers.
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Step 4: Hydrogenolysis for Deprotection, Nitro Reduction, and Formylation
This is a multi-transformation step that concludes the synthesis of the Formoterol base.
-
Causality: Catalytic hydrogenation using Pd/C is a versatile method that accomplishes three crucial transformations simultaneously:
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O-Debenzylation: Cleavage of the benzyl ether protecting the phenolic hydroxyl group.
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N-Debenzylation: Cleavage of the N-benzyl group on the side-chain amine.
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Nitro Reduction: Reduction of the aromatic nitro group to an amine. The resulting aromatic amine is then formylated. Using formic acid directly in the reaction mixture can serve as the formylating agent, often driven by heat.[6] This one-pot approach is highly efficient.
-
-
Experimental Protocol:
-
Dissolve the protected amino alcohol from Step 3 in ethanol or a mixture of formic acid and a suitable solvent.[6]
-
Add 5% Pd/C catalyst.
-
Pressurize the vessel with hydrogen (e.g., 45-50 psi) and stir at a slightly elevated temperature (e.g., 40-50 °C) overnight.[4]
-
After the reaction is complete, filter off the catalyst through Celite.
-
Evaporate the solvent. If formylation is not yet complete, the residue can be heated in formic acid.[6]
-
The resulting crude Formoterol base is then purified, typically by crystallization or chromatography, before conversion to the fumarate salt.
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Step 5: Formation of Formoterol Fumarate Salt
The final free base is converted to its fumarate salt for improved stability, handling, and bioavailability.
-
Causality: Formoterol base is an oil or amorphous solid that can be difficult to purify and handle. Conversion to a crystalline salt, like the fumarate, provides a stable, solid form with a sharp melting point, which is essential for pharmaceutical applications. The stoichiometry is 2:1 (Formoterol:Fumaric Acid). Isopropanol and water mixtures are commonly used for this crystallization.[4][6]
-
Experimental Protocol:
-
Dissolve the purified Formoterol base (2.0 eq) in a mixture of isopropanol and water with gentle heating.[4]
-
In a separate container, dissolve fumaric acid (1.0 eq) in the same solvent system.
-
Add the fumaric acid solution to the Formoterol base solution.
-
Heat the mixture until a clear solution is obtained (e.g., 50-60 °C).[5]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with cold isopropanol and dry under vacuum at 40-45 °C.[4][6]
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Characterization of rel-(R,S)-Formoterol Fumarate
Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final product and related substances.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Inertsil, 150 x 4.6 mm) | Provides excellent separation for moderately polar compounds like Formoterol. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A common reversed-phase eluent system offering good peak shape and resolution.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[7] |
| Detection | UV at 214 nm | Formoterol exhibits strong UV absorbance at this wavelength, providing high sensitivity.[7] |
| Column Temp. | Ambient or 30 °C | Provides reproducible retention times. |
The method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[8]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized Formoterol.
| Parameter | Typical Condition | Rationale |
| Ionization | Electrospray (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and Formoterol readily forms a protonated molecule [M+H]⁺ in positive mode.[9] |
| Expected Ion | m/z 345.2 | Corresponds to the [M+H]⁺ ion of the Formoterol free base (C₁₉H₂₄N₂O₄, MW = 344.4 g/mol ).[10] |
| MS/MS Fragment | m/z 327 | A common fragmentation pattern involves the loss of water from the protonated molecule.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural elucidation of the molecule.
-
¹H-NMR (in DMSO-d₆): The proton NMR spectrum will show characteristic signals for all protons in the molecule. Key signals include aromatic protons, the methoxy group singlet, the methyl group doublet on the side chain, and the formyl proton singlet.
-
¹³C-NMR (in DMSO-d₆): The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments (aromatic, aliphatic, carbonyl).
A ¹H-NMR spectrum was reported in a Russian patent, confirming the structure of the fumarate salt in deuterated dimethyl sulfoxide.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500 - 3200 | O-H, N-H | Stretching (phenolic, alcohol, amide) |
| 3000 - 2850 | C-H | Stretching (aliphatic) |
| ~1680 | C=O | Stretching (amide I) |
| 1610, 1510 | C=C | Stretching (aromatic) |
| ~1250 | C-O | Stretching (aryl ether) |
Conclusion
The synthesis of rel-(R,S)-Formoterol can be achieved through a logical and convergent pathway involving key steps such as reductive amination, N-alkylation, and sequential reduction/deprotection. The rationale for each synthetic step is grounded in fundamental organic chemistry principles, aiming for efficiency and control. The final conversion to the fumarate salt provides a stable, crystalline product suitable for pharmaceutical use. A comprehensive suite of analytical techniques, including HPLC, MS, NMR, and IR spectroscopy, is essential to validate the successful synthesis and ensure the identity, purity, and structural integrity of the final compound, meeting the rigorous standards required for drug development professionals.
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- Astra Aktiebolag. (1998). New process for preparing formoterol and related compounds. Google Patents.
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Various Authors. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). Synapse. Retrieved from [Link]
- Cipla Limited. (2009). Process for the synthesis of arformoterol. Google Patents.
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Cipla Limited. (2011). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. Retrieved from [Link]
- Astra Aktiebolag. (1992). New process for preparing formoterol and related compounds. Google Patents.
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Jain, P. S., et al. (2016). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu. Impactfactor.org. Retrieved from [Link]
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Attia, K. A. M., et al. (n.d.). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Semantic Scholar. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Formoterol. Wikipedia. Retrieved from [Link]
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Attia, K. A. M., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117173. Retrieved from [Link]
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Musale, A., et al. (2024). Analysis of corticosteroid formulations in metered dose inhalers. European Pharmaceutical Review. Retrieved from [Link]
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Waters Corporation. (n.d.). Streamlined Method Validation for Analysis of Formoterol Fumarate and Budesonide in Metered Dose Inhaler with Empower Method. Retrieved from [Link]
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Agrawal, T., et al. (n.d.). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Retrieved from [Link]
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Zimmer, D., et al. (2012). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 881-882, 69-77. Retrieved from [Link]
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